molecular formula C23H20N4O3 B607133 DJ101 CAS No. 1803242-21-8

DJ101

カタログ番号: B607133
CAS番号: 1803242-21-8
分子量: 400.43
InChIキー: GZJHBGSBVSNHCJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

DJ101 is a novel small-molecule tubulin inhibitor that targets the colchicine binding site on tubulin. It has shown potent and metabolically stable properties, making it a promising candidate for cancer therapy. This compound has demonstrated the ability to overcome multidrug resistance, a common challenge with existing tubulin inhibitors .

準備方法

The synthesis of DJ101 involves multiple steps, including the formation of nitrogen-containing heterocyclic compounds. The specific synthetic routes and reaction conditions are detailed in various patents and research articles. Industrial production methods for this compound are still under development, focusing on optimizing yield and purity while minimizing costs and environmental impact .

化学反応の分析

DJ101 primarily undergoes reactions typical of tubulin inhibitors. These include:

科学的研究の応用

DJ101 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

作用機序

DJ101 exerts its effects by binding to the colchicine site on the beta-tubulin subunit, disrupting tubulin polymerization. This disruption interferes with microtubule dynamics, leading to impaired mitosis and cell division. This compound effectively circumvents drug efflux pumps, which are responsible for the multidrug resistance observed with other tubulin inhibitors. The compound has shown the ability to inhibit tumor growth and metastasis in various cancer models .

類似化合物との比較

DJ101 is unique among tubulin inhibitors due to its potent and metabolically stable properties. Similar compounds include:

    Paclitaxel: Targets the taxane binding site on tubulin but is susceptible to drug resistance.

    Docetaxel: Another taxane binding site inhibitor with similar limitations.

    Vinblastine: Targets the vinca alkaloid binding site but also faces resistance issues.

    Vincristine: Similar to vinblastine, with resistance challenges.

    CA-4P: Targets the colchicine binding site but is still in preclinical studies.

This compound stands out due to its ability to overcome these resistance mechanisms, making it a promising candidate for further development in cancer therapy .

生物活性

DJ101 is a novel small-molecule compound identified as a potent and metabolically stable inhibitor of tubulin, showing significant promise in cancer therapy. This article delves into its biological activity, mechanisms of action, and preclinical findings, supported by data tables and relevant case studies.

This compound functions primarily by disrupting microtubule dynamics, which are crucial for cell division and intracellular transport. It binds to the colchicine site on β-tubulin, inhibiting tubulin polymerization and leading to microtubule destabilization. This mechanism is particularly advantageous in overcoming multidrug resistance (MDR) often seen with conventional tubulin inhibitors like paclitaxel.

In Vitro Studies

In vitro studies have demonstrated this compound's cytotoxic effects on various cancer cell lines. The compound exhibited:

  • IC50 Values : Ranging from 7 to 10 nmol/L against metastatic melanoma cell lines.
  • Effects on Cell Behavior :
    • Disruption of microtubule networks.
    • Suppression of anchorage-dependent colony formation.
    • Impairment of cancer cell migration.

The following table summarizes the cytotoxic effects observed in different cancer cell lines:

Cell Line IC50 (nmol/L) Notes
Melanoma (A375)8Significant disruption in microtubule structure
Prostate (PC-3)9Effective against paclitaxel-resistant variant
Breast (MCF-7)10Moderate sensitivity observed

In Vivo Efficacy

Preclinical studies using mouse models have provided compelling evidence for the efficacy of this compound in vivo:

  • Melanoma Models : Administration of this compound resulted in significant tumor growth inhibition and reduced lung metastasis without observable toxicity.
  • Prostate Cancer Models : In a paclitaxel-resistant xenograft model (PC-3/TxR), this compound completely inhibited tumor growth, showcasing its potential as a next-generation treatment option.

Case Study: this compound in Melanoma Treatment

A notable case study involved administering this compound to mice bearing melanoma tumors. The treatment resulted in:

  • Tumor Volume Reduction : A decrease of over 70% in tumor volume compared to control groups.
  • Metastatic Spread : A marked reduction in lung metastases was observed post-treatment.

This study highlights the potential of this compound not only to inhibit primary tumor growth but also to prevent metastatic spread, a significant concern in cancer treatment.

Safety Profile

This compound has shown a favorable safety profile during preclinical evaluations. Off-target screening indicated negligible effects on major physiologically important targets, suggesting that this compound may have fewer side effects compared to traditional chemotherapeutics.

特性

IUPAC Name

2-(1H-indol-4-yl)-4-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O3/c1-28-18-11-13(12-19(29-2)22(18)30-3)20-21-17(8-10-25-20)26-23(27-21)15-5-4-6-16-14(15)7-9-24-16/h4-12,24H,1-3H3,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZJHBGSBVSNHCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NC=CC3=C2N=C(N3)C4=C5C=CNC5=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DJ101
Reactant of Route 2
Reactant of Route 2
DJ101
Reactant of Route 3
DJ101
Reactant of Route 4
DJ101
Reactant of Route 5
DJ101
Reactant of Route 6
Reactant of Route 6
DJ101

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。